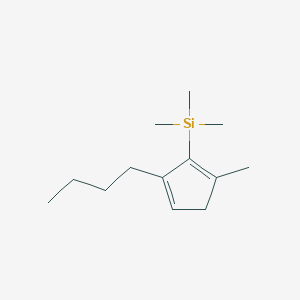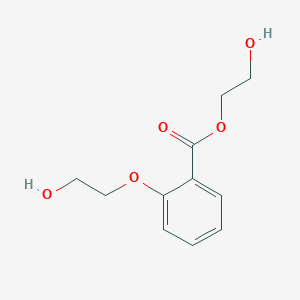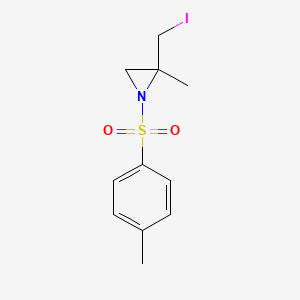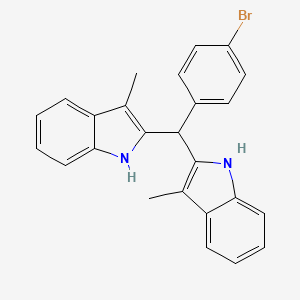![molecular formula C13H17NO3S B12575529 N-Acetyl-S-[(4-methylphenyl)methyl]-L-cysteine CAS No. 192227-89-7](/img/structure/B12575529.png)
N-Acetyl-S-[(4-methylphenyl)methyl]-L-cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-S-[(4-methylphenyl)methyl]-L-cysteine is a compound that belongs to the class of N-acetylated amino acids It is derived from L-cysteine, an amino acid that contains a thiol group, and is modified with an acetyl group and a 4-methylphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-[(4-methylphenyl)methyl]-L-cysteine typically involves the reaction of L-cysteine with an acetylating agent and a 4-methylphenylmethyl halide. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction. The process can be summarized as follows:
Acetylation of L-cysteine: L-cysteine is reacted with acetic anhydride or acetyl chloride in the presence of a base such as sodium hydroxide to form N-acetyl-L-cysteine.
Substitution Reaction: The N-acetyl-L-cysteine is then reacted with 4-methylphenylmethyl halide (e.g., 4-methylbenzyl chloride) in the presence of a base to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-S-[(4-methylphenyl)methyl]-L-cysteine can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The acetyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride can be used.
Substitution: Acyl chlorides or anhydrides in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiol derivatives.
Substitution: Various N-acyl derivatives depending on the acylating agent used.
Scientific Research Applications
N-Acetyl-S-[(4-methylphenyl)methyl]-L-cysteine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes involving thiol groups.
Medicine: Investigated for its antioxidant properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Acetyl-S-[(4-methylphenyl)methyl]-L-cysteine involves its interaction with molecular targets through its thiol group. The thiol group can undergo redox reactions, which are crucial in maintaining cellular redox balance. Additionally, the compound can interact with enzymes and proteins, modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-cysteine: A precursor in the synthesis of N-Acetyl-S-[(4-methylphenyl)methyl]-L-cysteine, known for its antioxidant properties.
S-Methyl-L-cysteine: Similar structure but lacks the acetyl group.
N-Acetyl-S-phenylmethyl-L-cysteine: Similar but with a phenylmethyl group instead of a 4-methylphenylmethyl group.
Uniqueness
This compound is unique due to the presence of both the acetyl and 4-methylphenylmethyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
192227-89-7 |
|---|---|
Molecular Formula |
C13H17NO3S |
Molecular Weight |
267.35 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-[(4-methylphenyl)methylsulfanyl]propanoic acid |
InChI |
InChI=1S/C13H17NO3S/c1-9-3-5-11(6-4-9)7-18-8-12(13(16)17)14-10(2)15/h3-6,12H,7-8H2,1-2H3,(H,14,15)(H,16,17)/t12-/m0/s1 |
InChI Key |
GIZNISHGKBUYFW-LBPRGKRZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CSC[C@@H](C(=O)O)NC(=O)C |
Canonical SMILES |
CC1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-(3-Fluorononyl)-2-[4-(hexyloxy)phenyl]pyridine](/img/structure/B12575471.png)



![1-[(1-Ethoxyprop-2-en-1-yl)oxy]hexa-2,4-diene](/img/structure/B12575484.png)


![2-[2-(4-fluorophenyl)-6-methylquinazolin-4-ylsulfanyl]-N,N-dimethylacetamide](/img/structure/B12575497.png)



![7-Methyl-2,3-dihydro-4H-thiopyrano[2,3-b]pyridin-4-one](/img/structure/B12575516.png)
